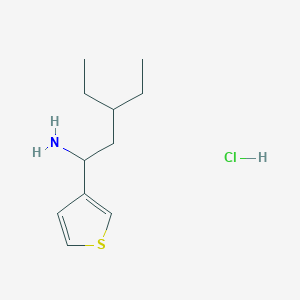
3-エチル-1-(チオフェン-3-イル)ペンタン-1-アミン塩酸塩
概要
説明
3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H20ClNS and a molecular weight of 233.80 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a thiophene ring, an ethyl group, and an amine group.
科学的研究の応用
3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the use of thiophene-3-ethylamine as a starting material, which is then reacted with various reagents to introduce the ethyl and pentan-1-amine groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
作用機序
The mechanism of action of 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects .
類似化合物との比較
Similar Compounds
3-Aminoethylthiophene hydrochloride: Similar structure but lacks the ethyl and pentan-1-amine groups.
Thiophene-3-ethylamine: Contains the thiophene and ethyl groups but lacks the pentan-1-amine group.
Uniqueness
3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .
生物活性
3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride is a synthetic compound belonging to the class of substituted amines, which has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride can be represented as follows:
Key Properties
- Molecular Formula : C₉H₁₃ClN
- Molecular Weight : 173.66 g/mol
- Solubility : Soluble in water and organic solvents.
Research indicates that compounds similar to 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride may interact with various neurotransmitter systems, particularly those involving monoamines. The compound's structure suggests potential activity at serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Pharmacological Effects
- Monoamine Oxidase (MAO) Inhibition :
- Antidepressant Activity :
- Neuroprotective Effects :
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to establish its safety for human use.
Study on Antidepressant Effects
A study conducted on the antidepressant effects of related thiophene derivatives demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages. These findings suggest that 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride may share similar properties .
Structure–Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis has been performed on thiophene derivatives, indicating that modifications in the alkyl chain length and substitution patterns significantly affect biological activity. The study highlighted optimal structural features necessary for enhanced receptor binding affinity and efficacy .
特性
IUPAC Name |
3-ethyl-1-thiophen-3-ylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS.ClH/c1-3-9(4-2)7-11(12)10-5-6-13-8-10;/h5-6,8-9,11H,3-4,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBBTWSBIGRODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CSC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















